6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Physicochemical properties Drug-likeness Library design

6-(2-Thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 933206-77-0) is a heterocyclic small molecule built on a partially saturated triazoloquinazolinone scaffold bearing a 2-thienyl substituent at the 6-position. With a molecular formula of C13H10N4OS and a molecular weight of 270.31 g/mol, it is primarily distributed as a screening compound within commercial discovery libraries and does not have a dedicated, published medicinal chemistry optimization history.

Molecular Formula C13H10N4OS
Molecular Weight 270.31 g/mol
Cat. No. B4770066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Molecular FormulaC13H10N4OS
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=CS4
InChIInChI=1S/C13H10N4OS/c18-11-5-8(12-2-1-3-19-12)4-10-9(11)6-17-13(16-10)14-7-15-17/h1-3,6-8H,4-5H2
InChIKeyIDHXQXRHURPNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: Core Chemical Identity and Screening Provenance


6-(2-Thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 933206-77-0) is a heterocyclic small molecule built on a partially saturated triazoloquinazolinone scaffold bearing a 2-thienyl substituent at the 6-position . With a molecular formula of C13H10N4OS and a molecular weight of 270.31 g/mol, it is primarily distributed as a screening compound within commercial discovery libraries and does not have a dedicated, published medicinal chemistry optimization history . Consequently, its differentiation from close analogs rests on physicochemical and structural features rather than on extensively characterized biological target engagement.

Why 6-(2-Thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one Cannot Be Replaced by Other Triazoloquinazolinones


Although the [1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one core is shared by numerous screening compounds, simple substitution of the 6-position is not benign. The 6,7-dihydro saturation state and the electronic character of the 2-thienyl ring directly influence the scaffold's conformational flexibility, hydrogen-bonding capacity, and π-stacking potential in ways that differ markedly from analogs bearing phenyl, 2-furyl, or 2-pyridyl groups at the same position [1]. Even closely related analogs such as 2-methyl-6-(2-thienyl) and 2-ethyl-6-(2-thienyl) derivatives introduce steric and lipophilic perturbations at the 2-position that alter solubility, metabolic stability, and target-binding geometry . The limited public biological data for this specific compound means that generic substitution carries an unquantifiable risk of altered potency and selectivity, particularly in assays where the thienyl sulfur participates in key polar interactions.

Quantitative Differentiation Evidence for 6-(2-Thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one Versus Analogs


Physicochemical Profile Differentiates the 2-Thienyl Derivative from the Unsubstituted Parent Scaffold

The introduction of the 2-thienyl group at the 6-position increases molecular weight and lipophilicity compared to the unsubstituted parent scaffold 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 777867-04-6). The target compound has a molecular weight of 270.31 g/mol (C13H10N4OS) , versus 188.19 g/mol (C9H8N4O) for the parent . This represents a 43.6% increase in molecular weight and the addition of one hydrogen-bond acceptor (thiophene sulfur), which alters solubility and permeability profiles. No experimental logP or solubility data are publicly available for either compound; the differentiation is therefore limited to computationally predictable trends.

Physicochemical properties Drug-likeness Library design

Regioisomeric Comparison: 6-(2-Thienyl) vs. 9-(2-Thienyl) RGS Protein Modulatory Activity

The 9-(2-thienyl) regioisomer (9-(2-thienyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one; BDBM47709) was tested in a high-throughput screen for regulators of G-protein signaling (RGS) proteins and showed an EC₅₀ > 30,000 nM against RGS7, RGS19, and RGS16 [1]. No equivalent data exist for the 6-(2-thienyl) target compound. The regioisomeric shift of the thienyl substituent from position 6 to position 9 alters the spatial relationship between the thienyl group and the triazoloquinazolinone core, which is expected to change target engagement. This inference is drawn from the known structure-activity relationships of the triazoloquinazolinone class, where even subtle positional changes can dramatically alter biological activity [2].

RGS protein GPCR signaling Screening data

Antimalarial Activity Benchmarking Against Triazoloquinazoline Schiff Base Derivatives

A series of racemic Schiff base derivatives bearing the [1,2,4]triazolo[5,1-b]quinazoline scaffold were evaluated against P. falciparum K1 strain, yielding IC₅₀ values between 15.4 and 44.4 µM [1]. The most active compound (4e) achieved an IC₅₀ of 15.4 µM. No antimalarial data exist for the 6-(2-thienyl) target compound. However, the study demonstrates that the triazoloquinazoline core can be optimized to low-micromolar potency against this parasite, and the nature of the substituents—particularly those that influence electronic distribution and binding to pf-DHFR-TS—is pivotal. The 2-thienyl group of the target compound provides a distinct electronic profile compared to the Schiff base side chains, suggesting a different binding mode or potency if tested in the same assay.

Antimalarial Plasmodium falciparum Class-level SAR

Structural Uniqueness in the ChemDiv Screening Library: 2-Thienyl vs. Common Aryl Substituents

Within the ChemDiv screening collection, the 6-(2-thienyl) derivative represents one of several thienyl-substituted triazoloquinazolinones, differentiated from analogs bearing 2-pyridyl, 2-furyl, or phenyl groups at the same position . The thienyl sulfur introduces a distinct hydrogen-bond acceptor and a polarizable aromatic surface not present in phenyl or furyl analogs. Commercially available analogs include 2-(pyridin-3-yl)-6-(thiophen-2-yl) and 2-(methylsulfanyl)-6-(thiophen-2-yl) derivatives, indicating that both the 6-position thienyl and the 2-position substituent can be varied independently. No quantitative biological comparison among these library members has been published.

Chemical diversity Library composition Hit discovery

Absence of MMP-13 Inhibitory Data: A Negative Differentiation from Patented Triazoloquinazolines

A patent family (e.g., US20020045601) claims cyclized quinazoline derivatives, including certain triazoloquinazolines, as MMP-13 inhibitors for treating arthritis and related conditions [1]. The claimed compounds are characterized by specific substitution patterns required for MMP-13 inhibition. The 6-(2-thienyl)-6,7-dihydro derivative does not appear in the patent exemplification and lacks the key pharmacophoric elements described for MMP-13 activity (e.g., specific hydroxamic acid or carboxylate zinc-binding groups). Therefore, this compound is unlikely to exhibit MMP-13 inhibitory activity, differentiating it from patented MMP-13 triazoloquinazoline leads.

MMP-13 Negative data Patent comparison

Fluorescent Probe Potential: Class-Level Evidence with Unvalidated Target Specificity

A structurally related [1,2,4]triazolo[5,1-b]quinazoline derivative (VIi) has been reported as a fluorescent probe for Fe³⁺ with a detection limit of 1.3 × 10⁻⁵ M and a response time under 5 seconds [1]. The probe's selectivity for Fe³⁺ over other metal ions was demonstrated, and it resisted interference from EDTA. The 6-(2-thienyl) target compound shares the same core scaffold but has not been evaluated for metal-sensing applications. The thienyl substituent could potentially participate in metal coordination, but this remains speculative. No comparative data between the 6-(2-thienyl) variant and the reported probe are available.

Fluorescent probe Fe3+ detection Class-level extrapolation

Recommended Application Scenarios for 6-(2-Thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one Based on Evidence


Diversity-Oriented Screening Library Augmentation

Procurement is most justified for organizations seeking to expand the chemical diversity of their screening libraries with a heterocyclic scaffold that combines a partially saturated triazoloquinazolinone core with a thienyl substituent. The compound fills a niche not covered by phenyl or furyl analogs and provides a distinct hydrogen-bonding and polarizability profile . It is suitable for phenotypic or target-based screens where thiophene-containing hits are desired, but users should note the absence of pre-existing biological annotation.

Regioisomeric Selectivity Studies in GPCR Pathway Screening

Given the weak RGS modulatory activity observed for the 9-(2-thienyl) regioisomer (EC₅₀ > 30 µM), the 6-substituted compound can serve as a critical comparator in structure-activity relationship studies aimed at mapping the positional requirements for RGS or other GPCR-related protein interactions . Direct head-to-head screening of both regioisomers in the same assay would clarify whether the substitution position influences target engagement.

Negative Control for MMP-13 Drug Discovery Programs

Because the compound lacks the zinc-binding groups required for MMP-13 inhibition and is not exemplified in relevant patents, it can be utilized as a structurally matched negative control in MMP-13 enzymatic or cellular assays . This application leverages the compound's scaffold similarity to patented MMP-13 inhibitors without conferring on-target activity.

Exploratory Antimalarial Structure-Activity Relationship Expansion

The demonstrated low-micromolar antimalarial activity of triazoloquinazoline Schiff base derivatives against P. falciparum K1 (IC₅₀ 15.4–44.4 µM) justifies testing the 6-(2-thienyl) analog in the same assay to determine whether the thienyl substituent improves or diminishes potency . This scenario is appropriate for groups already running P. falciparum growth inhibition assays and seeking novel scaffold variations.

Quote Request

Request a Quote for 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.